molecular formula C7H5F4O4- B14491792 4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate CAS No. 63263-69-4

4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate

Cat. No.: B14491792
CAS No.: 63263-69-4
M. Wt: 229.11 g/mol
InChI Key: LLXKSMGCIPGLKO-UHFFFAOYSA-M
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Description

4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate is a chemical compound characterized by the presence of a 4-oxo group and a 2,2,3,3-tetrafluoropropoxy group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate typically involves the reaction of 4-oxo-2-butenoic acid with 2,2,3,3-tetrafluoropropanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Oxo-4-methylbutanoic acid
  • 4-Oxo-4-chlorobutanoic acid

Uniqueness

4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.

Properties

CAS No.

63263-69-4

Molecular Formula

C7H5F4O4-

Molecular Weight

229.11 g/mol

IUPAC Name

4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate

InChI

InChI=1S/C7H6F4O4/c8-6(9)7(10,11)3-15-5(14)2-1-4(12)13/h1-2,6H,3H2,(H,12,13)/p-1

InChI Key

LLXKSMGCIPGLKO-UHFFFAOYSA-M

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)C=CC(=O)[O-]

Origin of Product

United States

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